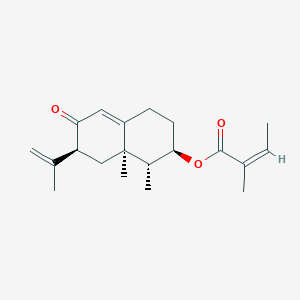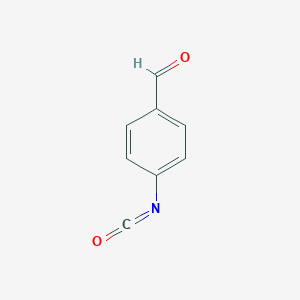![molecular formula C25H36O4Si2 B038454 3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one CAS No. 121714-18-9](/img/structure/B38454.png)
3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
TAK-677 est synthétisé par une série de réactions chimiques impliquant des dérivés d'hydroxéthyl aminopropyle. La voie de synthèse implique généralement la réaction de la 3-chlorophényl-2-hydroxéthylamine avec l'acide propyl-1H-indol-7-yloxy-acétique dans des conditions spécifiques pour former le produit final . Les méthodes de production industrielle de TAK-677 n'ont pas été largement détaillées dans la littérature, mais la synthèse implique probablement des techniques de chimie organique standard telles que les réactions de condensation et les étapes de purification comme la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
TAK-677 subit diverses réactions chimiques, notamment :
Oxydation : TAK-677 peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Le composé peut être réduit pour former différents dérivés.
Substitution : TAK-677 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Chimie : En tant qu'agoniste du récepteur β3-adrénergique, TAK-677 est utilisé dans la recherche pour étudier les interactions récepteur-ligand et le développement de nouveaux agonistes.
Biologie : TAK-677 est utilisé pour étudier le rôle des récepteurs β3-adrénergiques dans le métabolisme énergétique et l'oxydation des graisses.
Médecine : Le composé a été étudié pour son potentiel de traitement de l'obésité et du diabète en augmentant la dépense énergétique et en améliorant la sensibilité à l'insuline
Mécanisme d'action
TAK-677 exerce ses effets en se liant aux récepteurs β3-adrénergiques, qui se trouvent principalement dans le tissu adipeux et les muscles squelettiques. Lors de la liaison, TAK-677 active ces récepteurs, ce qui entraîne la stimulation de l'adénylate cyclase et une augmentation des niveaux d'AMP cyclique (AMPc). Cette activation entraîne une lipolyse et une thermogenèse accrues, contribuant à une dépense énergétique et à une oxydation des graisses accrues .
Applications De Recherche Scientifique
Chemistry: As a β3-adrenergic receptor agonist, TAK-677 is used in research to study receptor-ligand interactions and the development of new agonists.
Biology: TAK-677 is used to investigate the role of β3-adrenergic receptors in energy metabolism and fat oxidation.
Medicine: The compound has been studied for its potential to treat obesity and diabetes by increasing energy expenditure and improving insulin sensitivity
Mécanisme D'action
TAK-677 exerts its effects by binding to β3-adrenergic receptors, which are primarily found in adipose tissue and skeletal muscle. Upon binding, TAK-677 activates these receptors, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in enhanced lipolysis and thermogenesis, contributing to increased energy expenditure and fat oxidation .
Comparaison Avec Des Composés Similaires
TAK-677 est comparé à d'autres agonistes du récepteur β3-adrénergique tels que la mirabégrone et la vibégrone :
Propriétés
IUPAC Name |
3,6-bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4Si2/c1-24(2,3)30(7,8)28-17-11-13-19-21(15-17)27-22-16-18(12-14-20(22)23(19)26)29-31(9,10)25(4,5)6/h11-16H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLRKZSMYDILQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376701 |
Source


|
| Record name | 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121714-18-9 |
Source


|
| Record name | 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
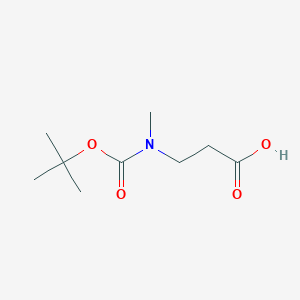

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)
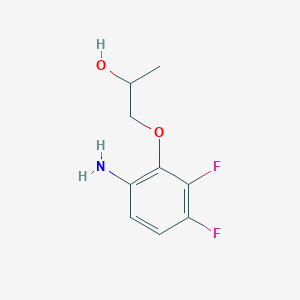
![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)
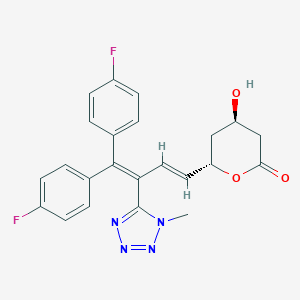

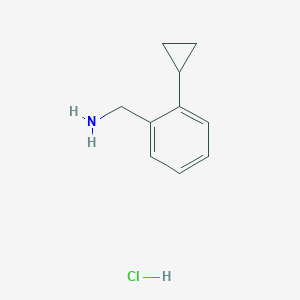

![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)


